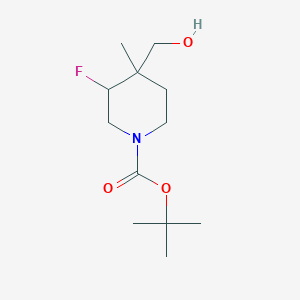

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22FNO3 . It has a molecular weight of 247.31 g/mol. The compound is typically stored in a sealed, dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.28 and a molecular formula of C11H20FNO3 . It is typically stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique

Environmental Remediation

A relevant application of chemical compounds similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is in environmental remediation. For example, research on the decomposition of Methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor has shown promising results for air pollution control. This study demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances, thereby reducing environmental pollution (Hsieh et al., 2011).

Synthetic Chemistry

In synthetic chemistry, compounds structurally similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate play a crucial role in the synthesis of various pharmaceuticals and fine chemicals. The metallation of π-deficient heteroaromatic compounds, such as the reaction conditions for 3-fluoropyridine metallation, showcases the importance of fluoro-organic compounds in selectively introducing functional groups for further chemical synthesis (Marsais & Quéguiner, 1983).

Pharmaceutical Intermediates

Further, the chemical serves as a precursor in the synthesis of complex molecules like vandetanib, a therapeutic agent. By analyzing different synthetic routes, researchers have identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Such studies highlight the compound's role in facilitating high-yield and commercially viable manufacturing processes for pharmaceuticals (Mi, 2015).

Biodegradation Studies

Biodegradation research on similar ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater contexts also provides insight into environmental fate and remediation strategies. These studies explore how microorganisms degrade ether compounds, potentially offering pathways for mitigating pollution from similar chemicals (Thornton et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H301 and H320, indicating that it can be harmful if swallowed and causes eye irritation . Precautionary statements include P264, P270, P301+P310+P330, P405, and P501, advising to wash hands thoroughly after handling, avoid eating, drinking or smoking when using this product, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, store locked up, and dispose of contents/container in accordance with local regulations .

Propriétés

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMHKNZSIWQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)